Pinostrobin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

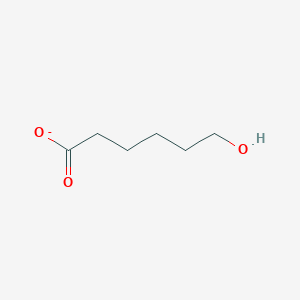

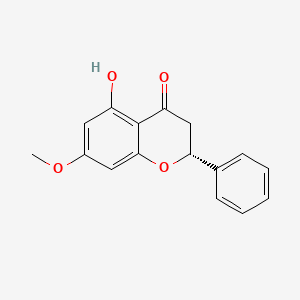

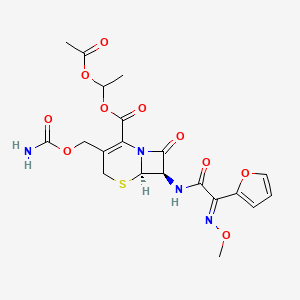

(2R)-5-hydroxy-7-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavonoids and an ether.

Scientific Research Applications

Pharmacological Activities

Pinostrobin, a bioflavonoid found in the heartwood of pine and other plants, exhibits a range of pharmacological activities. These include anti-viral, anti-oxidant, anti-leukemic, anti-inflammatory, and anti-aromatase activities. It also acts as an inhibitor of sodium channels and Ca2+ signalling pathways, and inhibits intestinal smooth muscle contractions (Patel, Jaiswal, & Bhutani, 2016).

Cholesterol Regulation

Pinostrobin has been shown to inhibit PCSK9 gene expression in HepG2 cells, thereby exhibiting hypocholesterolemic effects. It modulates the FoxO3a protein, reducing PCSK9 protein levels, and increases LDL receptor activity (Gao et al., 2018).

Osteoporosis Treatment

In vitro studies demonstrate pinostrobin's ability to promote the proliferation, differentiation, and mineralization of pre-osteoblastic MC3T3-E1 cells. This suggests potential applications in treating osteoporosis (Gu, Fu, Yuan, & Liu, 2017).

Pharmacokinetics and Metabolism

Research on rats has provided insights into the pharmacokinetics, tissue distribution, metabolism, and excretion of pinostrobin. Understanding these processes is crucial for its clinical development and application, especially in traditional Chinese medicines (Sun, Liu, & Chen, 2020).

Neuroactive Properties

Pinostrobin inhibits voltage-gated sodium channels in the mammalian brain, indicating potential as a depressant drug that blocks sodium channels (Nicholson, David, Pan, & Liu, 2010).

Anti-Cancer Properties

Studies show pinostrobin's interaction with estrogen receptors and its anti-aromatase activity, suggesting its potential in cancer treatment, particularly in breast cancer (Le Bail, Aubourg, & Habrioux, 2000).

Antiviral Activity

Research on herpes simplex virus-1 (HSV-1) demonstrates that pinostrobin can inhibit viral replication and induce significant morphological changes in the virus, suggesting its use as an antiviral agent (Wu et al., 2011).

Melanogenesis Inhibition

Pinostrobin has been found to inhibit melanin biosynthesis both in vitro and in vivo by suppressing the cAMP–CREB–MITF axis, indicating potential applications in skin depigmentation treatments (Athapaththu et al., 2023).

Anti-Leukemic Properties

Pinostrobin has shown potential as an anti-leukemic agent, particularly in stimulating apoptotic responses in leukemic cells in vitro (Smolarz, Mendyk, Bogucka-Kocka, & Kockic, 2006).

Albumin Binding Characteristics

A comparative analysis of pinostrobin’s interaction with various mammalian albumins has been conducted, providing insights into its potential as a multitherapeutic agent (Feroz, Sumi, Malek, & Tayyab, 2014).

Neuroprotective Effects in Parkinson's Disease Models

Pinostrobin exhibits neuroprotective effects in neurotoxin-induced Parkinson's disease models through the induction of Nrf2, highlighting its potential for therapeutic application in neurodegenerative diseases (Li et al., 2018).

Efflux Pump Inhibition and Antibiofilm Activity

Pinostrobin has demonstrated synergy with antibiotics against various bacteria, including MRSA, and exhibits significant antibiofilm effects, indicating its potential as a nutraceutical to mitigate foodborne pathogens (Christena et al., 2015).

properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |

InChI Key |

ORJDDOBAOGKRJV-CQSZACIVSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |

SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

synonyms |

5-hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one 5-hydroxy-7-methoxyflavanone pinostrobin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

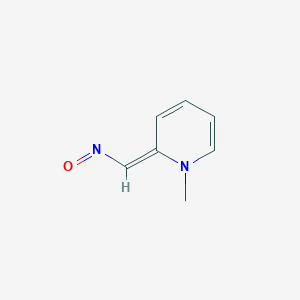

![1-[2-(5-fluoropyridin-2-yl)sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1236162.png)

![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)

![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)

![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)